4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Lipophilicity Drug-likeness Physicochemical property

Researchers requiring metabolically stable spirocyclic scaffolds for fragment-based screening often face limited access to well-characterized, differentiated building blocks. 4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS 2059970-84-0) directly addresses this need: • Gem-difluoro cyclohexane enhances metabolic stability vs. non-fluorinated analogs • 7-Methoxy regiochemistry enables systematic SAR paired with the 6-methoxy isomer (CAS 2059935-81-6) • 95% purity, MW 282.28, 1 rotatable bond - ideal for lead-like screening libraries • Ketone at C4 enables reductive amination for focused library synthesis Supplied with full QA documentation for immediate research deployment.

Molecular Formula C15H16F2O3
Molecular Weight 282.28 g/mol
Cat. No. B13257323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Molecular FormulaC15H16F2O3
Molecular Weight282.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CC3(O2)CCC(CC3)(F)F
InChIInChI=1S/C15H16F2O3/c1-19-10-2-3-11-12(18)9-14(20-13(11)8-10)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3
InChIKeyFVMAHZLDKAJYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one Overview


4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS 2059970-84-0) is a synthetic fluorinated spirocyclic compound belonging to the spiro[1-benzopyran-2,1'-cyclohexane]-4-one chemotype. With the molecular formula C15H16F2O3 and a molecular weight of 282.28 g/mol, it features a unique spiro junction connecting a 7-methoxy-substituted benzopyran ring to a gem-difluorinated cyclohexane moiety [1]. This compound serves as a privileged scaffold building block in medicinal chemistry, utilized in both screening collections and as a synthetic intermediate for exploring novel chemical space in drug discovery programs [2].

1

Screening library enrichment with sp3-rich, lead-like spirocyclic scaffold

2

Synthetic intermediate for spirocyclic derivatization via 4-ketone handle

3

Regioisomeric SAR probe: 7-methoxy orientation differentiates from 6-methoxy analog

4',4'-Difluoro-7-methoxy-spirobenzopyran-4-one: Differentiation from Analogs


Within the spiro[1-benzopyran-2,1'-cyclohexane]-4-one class, the position of the methoxy substituent and the presence of fluorine atoms are critical structural determinants that cannot be arbitrarily interchanged. A regioisomeric shift of the methoxy group from the 7-position to the 6-position alters the electronic distribution across the aromatic ring, potentially reorienting hydrogen-bond acceptor interactions and changing molecular recognition by biological targets. Simultaneously, the gem-difluoro substitution at the 4'-position is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking oxidative metabolism at the cyclohexane ring without significantly increasing steric bulk . Replacing the fluorinated cyclohexane with an unsubstituted cyclohexane or a different spirocycle results in a completely different scaffold that cannot be considered a direct functional analog of 4',4'-difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one for procurement purposes [1].

Target Compound

7‑methoxy, 4',4'‑difluoro spirobenzopyran‑4‑one

6‑Methoxy Regioisomer

Methoxy spatial orientation alters hydrogen‑bond geometry and target recognition; not directly interchangeable.

Target Compound

Gem‑difluoro cyclohexane present; enhanced metabolic stability potential

Non‑Fluorinated Parent

Lacks fluorine atoms; may be more susceptible to oxidative metabolism. Class‑level evidence suggests substitution will shift ADME profile.

4',4'-Difluoro-7-methoxy-spirobenzopyran-4-one: Quantitative Comparison


Lipophilicity vs. Non-Fluorinated Parent

The introduction of gem-difluoro substitution and the 7-methoxy group increases the calculated lipophilicity (XLogP3) of 4',4'-difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one to 3.1, compared to an XLogP3 of 2.9–3.0 for the non-fluorinated, non-methoxylated parent scaffold spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one [1][2]. This 0.1–0.2 log unit increase reflects moderate but consistent lipophilicity enhancement linked to the combined effect of fluorine and methoxy substituents, which can influence membrane permeability and non-specific protein binding in screening assays.

Lipophilicity shift
Cross‑study comparable
ΔXLogP3 ≈ +0.1 to +0.2
Reported moderate lipophilicity increase from combined fluorine/methoxy effects.
Computed XLogP3; influences permeability and protein binding in screening cascades.
Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bond Acceptor Count

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (3 from the difluoro substituents + 2 from the methoxy and carbonyl oxygens), compared to only 2 HBA sites for the non-fluorinated, non-methoxylated parent spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one [1][2]. This represents a 150% increase in hydrogen bond acceptor count, providing additional points for specific polar interactions during target engagement. The 6-methoxy regioisomer (4',4'-difluoro-6-methoxy analog, CAS 2059935-81-6) contains the same number of HBA sites but differs in the spatial orientation of the methoxy oxygen, which may affect binding mode and selectivity in protein–ligand interactions .

H‑bond acceptors
Cross‑study comparable
5 HBA sites vs. 2 (parent)
150% increase in HBA count; 7‑methoxy orientation provides distinct pharmacophore geometry.
6‑methoxy isomer has same HBA count but different spatial arrangement.
Hydrogen bonding Molecular recognition Drug design

Lead-Like Molecular Weight

With a molecular weight of 282.28 g/mol, the target compound falls within the optimal lead-like range (MW ≤ 350 Da) while retaining the complexity of a spirocyclic scaffold [1]. By comparison, related spiro[1-benzopyran-2,1'-cyclohexane]-4-one derivatives bearing larger substituents or additional functionalization exceed 300–350 Da and may be less suitable for fragment-based screening or lead optimization programs where molecular weight control is critical . Its favorable MW, combined with a low rotatable bond count of 1, results in a rigid, three-dimensional structure that enriches screening libraries with sp3-rich chemical matter.

Molecular weight
Class‑level inference
282.28 g/mol
Below 300 Da lead‑like threshold; supports fragment‑based screening fit.
Combined with 1 rotatable bond, provides rigid sp3‑rich scaffold.
Fragment-based drug discovery Lead-likeness Molecular weight

Gem-Difluoro Metabolic Stability Advantage

Incorporating a gem-difluoro unit into an alicyclic scaffold is a validated medicinal chemistry strategy to attenuate oxidative metabolic liabilities. The C–F bond is among the strongest single bonds in organic chemistry (~485 kJ/mol), and gem-difluorination can enhance metabolic stability without significantly increasing steric bulk . In a related spirocyclic cyclohexane series (GPR119 agonists), a gem-difluoro group on the cyclohexane ring was specifically identified as important for metabolic stability [1]. This class-level evidence supports the inference that the 4',4'-difluoro motif on the target compound's cyclohexane ring confers superior metabolic stability compared to the non-fluorinated parent scaffold (spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one), although direct comparative microsomal stability data for this exact compound have not been published.

Metabolic stability
Class‑level inference
Gem‑difluoro motif associated with improved stability
Class‑level evidence from spirocyclic cyclohexane series supports reduced oxidative metabolism.
Direct microsomal stability data for this compound not yet reported; experimental confirmation advised.
Metabolic stability Fluorination ADME optimization

4',4'-Difluoro-7-methoxy-spirobenzopyran-4-one: Application Scenarios


Lead-Like Library Enrichment

The compound's molecular weight of 282.28 g/mol, low rotatable bond count of 1, and three-dimensional spirocyclic architecture make it suitable for lead-like and fragment-oriented screening collections [1]. Its 7-methoxy and gem-difluoro substitution pattern provides a distinct pharmacophore geometry compared to the 6-methoxy regioisomer, offering screening groups a differentiated chemical probe for hit identification against targets requiring specific hydrogen-bond acceptor orientations .

Metabolic Stability Programs

Programs targeting targets where metabolic instability of non-fluorinated spirocyclic benzopyrans has been a liability can leverage the 4',4'-difluoro substitution as a strategic design element. Class-level evidence from spirocyclic cyclohexane GPR119 agonists demonstrates that gem-difluoro groups on the cyclohexane ring are important for metabolic stability [1]. Incorporating 4',4'-difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one as a core scaffold may reduce oxidative metabolism at the cyclohexane positions, prolonging half-life and improving pharmacokinetic profiles.

SAR of Methoxy Positional Isomers

The availability of both 7-methoxy (CAS 2059970-84-0) and 6-methoxy (CAS 2059935-81-6) regioisomers enables systematic SAR studies to probe the effect of methoxy group position on target binding affinity, selectivity, and functional activity [1]. Procuring both isomers allows research teams to directly compare their biological profiles, thereby identifying the optimal substitution pattern for lead optimization.

Synthetic Intermediate for Spirocyclic Architectures

As a well-characterized building block with defined stereochemistry and 95% purity, this compound serves as a versatile intermediate for further derivatization at the benzopyran ring or the cyclohexane core [1]. The ketone functionality at the 4-position of the benzopyran ring provides a synthetic handle for introducing amino moieties via reductive amination, enabling generation of focused libraries for sigma receptor or opioid receptor programs based on the broader spiro[benzopyran-1,1'-cyclohexane] pharmacophore .

Application
Selection Property
Validation Focus
Lead-like library enrichment
MW ≤ 300 Da, low rotatable bond count, sp3‑rich geometry
Ligand efficiency and hit expansion in fragment-based screening
Metabolic stability optimization
4',4'‑gem‑difluoro substitution pattern
Microsomal stability and CYP liability assessment
Methoxy positional SAR studies
7‑methoxy vs. 6‑methoxy regioisomer orientation
Binding affinity and selectivity profiling against biological targets
Spirocyclic intermediate derivatization
Ketone at 4‑position as synthetic handle
Reductive amination and library synthesis for receptor programs
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